(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by the presence of a fluorine atom at the 4-position and an amine group attached to the methylene bridge. This compound has a molecular formula of C9H10FNS and a molecular weight of 183.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiophenes
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.
Fluorobenzene: A benzene ring with a fluorine atom attached.
Uniqueness
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H10FNS |
---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(4-fluoro-2,3-dihydro-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H10FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-3,6H,4-5,11H2 |
InChI-Schlüssel |
HPDNTTKECZIDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC(=C21)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.